molecular formula C7H16ClNO2S B1525474 3-Methanesulfonylcyclohexan-1-amine hydrochloride CAS No. 1334147-71-5

3-Methanesulfonylcyclohexan-1-amine hydrochloride

Cat. No.: B1525474
CAS No.: 1334147-71-5
M. Wt: 213.73 g/mol
InChI Key: FNEPPLOFFJOOET-UHFFFAOYSA-N
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Description

3-Methanesulfonylcyclohexan-1-amine hydrochloride is a useful research compound. Its molecular formula is C7H16ClNO2S and its molecular weight is 213.73 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Reductive Deamination and Hydrodeamination

A study by Wang and Guziec (2001) describes a method for the reductive deamination (hydrodeamination) of aromatic amines through amination of the corresponding arylamine methanesulfonamides. This process involves the formation of sulfonamide and reduction reactions with high yield, showcasing a potential application in synthetic organic chemistry for the manipulation or removal of amine functionalities in complex molecules (Wang & Guziec, 2001).

Effective Density Measurements of Nanoparticles

Perraud et al. (2023) conducted high-accuracy measurements of the effective density of sodium methanesulfonate and aminium chloride nanoparticles. Understanding the physical properties of these particles is crucial for applications in aerosol science, including calibration of aerosol mass spectrometers and estimation of hygroscopic growth factors (Perraud, Smith, & Olfert, 2023).

Synthesis of 1,2,3-Trisubstituted 1,3-Dienes

Alcaide et al. (2005) developed a stereoselective synthesis of 1,2,3-trisubstituted 1,3-dienes from α-allenols treated with a methanesulfonyl chloride/tertiary amine system. This method has applications in the preparation of complex molecular structures, including fused tricyclic systems, through tandem rearrangement/Diels-Alder reactions (Alcaide, Almendros, Aragoncillo, & Redondo, 2005).

Oxidation of Methanesulfinic Acid

Research by Flyunt et al. (2001) investigated the oxidation reactions of methanesulfinic acid and the behavior of methanesulfonyl radicals, both in the absence and presence of dioxygen. This study is relevant to understanding the chemical processes involving methanesulfonates in atmospheric chemistry and industrial oxidation reactions (Flyunt, Makogon, Schuchmann, Asmus, & Sonntag, 2001).

Properties

IUPAC Name

3-methylsulfonylcyclohexan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2S.ClH/c1-11(9,10)7-4-2-3-6(8)5-7;/h6-7H,2-5,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNEPPLOFFJOOET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCCC(C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1334147-71-5
Record name 3-methanesulfonylcyclohexan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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